Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-
Overview
Description
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, a sulfonyl group, and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- typically involves the reaction of naphthalene derivatives with sulfonyl chlorides, followed by the introduction of the ethanimidamide group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- can be compared with other similar compounds, such as:
- (1Z)-N’-hydroxy-2-(2-naphthyloxy)ethanimidamide hydrochloride
- (1Z)-N’-hydroxy-2-(2,4,6-tribromophenoxy)ethanimidamide hydrochloride
- (1Z)-N’-hydroxy-2-(3-nitrophenoxy)ethanimidamide hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the naphthalene ring and sulfonyl group in Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- distinguishes it from these related compounds .
Properties
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGNNHPKGSZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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